molecular formula C12H7ClN2O B14088873 4-Chloro-2-(pyridin-3-yloxy)benzonitrile

4-Chloro-2-(pyridin-3-yloxy)benzonitrile

Cat. No.: B14088873
M. Wt: 230.65 g/mol
InChI Key: OHFMJPYRNAOZGT-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyridin-3-yloxy)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a chlorine atom at the 4-position and a pyridin-3-yloxy group at the 2-position. This structure combines electron-withdrawing (chlorine, nitrile) and π-conjugated (pyridine) moieties, making it a versatile intermediate in medicinal chemistry and materials science. It is frequently utilized in the synthesis of enzyme modulators, such as β-glucocerebrosidase activators/inhibitors , and in the development of nicotinic receptor ligands .

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-2-pyridin-3-yloxybenzonitrile

InChI

InChI=1S/C12H7ClN2O/c13-10-4-3-9(7-14)12(6-10)16-11-2-1-5-15-8-11/h1-6,8H

InChI Key

OHFMJPYRNAOZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyridin-3-yloxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-(pyridin-3-yloxy)benzonitrile.

Scientific Research Applications

4-Chloro-2-(pyridin-3-yloxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyloxy Substitutions

(a) 4-((6-Chloropyridin-3-yl)oxy)benzonitrile (CAS: 1257086-89-7)
  • Structure : Differs in the substitution pattern of the pyridine ring (6-chloro vs. unsubstituted in the target compound).
  • Synthesis : Achieved via nucleophilic aromatic substitution, with reported yields of 9–50% , depending on reaction conditions .
(b) 4-(5-(Quinuclidin-2-yl)pyridin-3-yloxy)benzonitrile
  • Structure : Incorporates a quinuclidine moiety fused to the pyridine ring.
  • Application : Acts as a high-affinity ligand for α4β2 nicotinic acetylcholine receptors (nAChRs), with enhanced selectivity over the parent compound due to the rigid quinuclidine structure .
  • Synthesis : Derived from 4-chloro-2-(pyridin-3-yl)quinazoline intermediates via alkylation or deprotonation pathways .

Analogues with Varying Aromatic Cores

(a) 4-Chloro-2-[(oxan-4-yl)amino]benzonitrile
  • Structure: Replaces the pyridinyloxy group with a tetrahydropyran (oxane) amino substituent.
  • Properties : Increased lipophilicity (logD7.4) compared to the target compound, as inferred from HPLC-based lipophilicity studies . This modification may enhance membrane permeability but reduce aqueous solubility.
(b) 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
  • Structure : Substitutes the pyridinyloxy group with a pyrazole ring.
  • Application : Serves as a pharmaceutical intermediate for kinase inhibitors. The pyrazole moiety introduces hydrogen-bonding capacity, altering target specificity .

Key Findings and Trends

Substituent Effects : Pyridinyloxy groups enhance π-conjugation and receptor binding, while chlorine atoms improve metabolic stability.

Synthetic Challenges : Yields vary significantly with substituent bulk and electronic effects (e.g., 50% for 4-((6-chloropyridin-3-yl)oxy)benzonitrile vs. 9% for alternative routes) .

Biological Selectivity : Quinuclidine and pyrazole modifications increase target specificity but may reduce solubility .

Biological Activity

4-Chloro-2-(pyridin-3-yloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorobenzene ring substituted with a pyridine moiety and a nitrile group. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, the pyridine moiety can enhance binding affinity to target proteins, while the nitrile group may facilitate interactions through hydrogen bonding or dipole-dipole interactions.

Biological Activity Overview

  • Antidiabetic Activity :
    • A study demonstrated that derivatives of similar compounds activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipogenesis. Compounds exhibiting PPARγ activation showed potential for reducing plasma glucose levels in diabetic models such as db/db mice .
  • Anticancer Potential :
    • Research on related compounds has shown that pyridine-containing benzonitriles can inhibit specific kinases involved in cancer progression. For example, structural modifications led to potent inhibitors of CHK1, a kinase critical for cell cycle regulation . Such findings suggest that this compound may also exhibit anticancer properties.
  • Antimicrobial Activity :
    • Some studies have indicated that compounds with similar scaffolds possess antimicrobial properties. The introduction of halogen atoms (like chlorine) has been associated with enhanced antimicrobial activity against various pathogens .

Case Studies and Research Findings

To illustrate the biological activity of this compound, several case studies are summarized below:

StudyCompoundActivityFindings
PPARγ AgonistsAntidiabeticCompounds showed significant activation of PPARγ and reduced plasma glucose levels in diabetic mice.
CHK1 InhibitorsAnticancerStructural optimization led to potent CHK1 inhibitors with low micromolar potency.
Pyridine DerivativesAntimicrobialEnhanced activity against bacteria was observed due to the presence of halogen substituents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure can significantly influence biological activity:

  • Chlorine Substitution : Enhances binding affinity and biological activity.
  • Pyridine Positioning : The position of the pyridine ring affects the interaction with target proteins.
  • Nitrile Group : Contributes to the overall polarity and solubility, impacting pharmacokinetics.

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